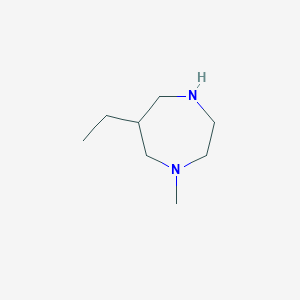

6-Ethyl-1-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8-6-9-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZPHBKPSFKUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782341-38-1 | |

| Record name | 6-ethyl-1-methyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Ethyl 1 Methyl 1,4 Diazepane and Analogous 1,4 Diazepane Ring Systems

Exploration of Established and Novel Synthetic Routes for 1,4-Diazepane Core Construction

The construction of the 1,4-diazepane ring system can be achieved through various synthetic strategies, ranging from classical cyclocondensation reactions to modern multicomponent approaches.

Cyclocondensation Reactions in the Formation of 1,4-Diazepine Derivatives

Cyclocondensation reactions represent a fundamental approach to the synthesis of 1,4-diazepine derivatives. These reactions typically involve the condensation of a 1,2-diamine, such as o-phenylenediamine, with a suitable three-carbon dielectrophilic partner. A highly efficient one-pot method involves a palladium-catalyzed carbonylative Sonogashira coupling of an iodobenzene (B50100) with a terminal alkyne to generate a 1,3-ynone intermediate. This intermediate then undergoes a titanium-catalyzed aza-Michael addition and subsequent cyclocondensation with a diamine to afford 2,4-disubstituted-3H-benzo[b] nih.govdovepress.comdiazepines in high yields. rsc.orgrsc.org The reaction sequence demonstrates broad substrate scope and proceeds under mild conditions. rsc.org

The key steps in this one-pot synthesis are:

Carbonylative Sonogashira Coupling: A ppm-level palladium catalyst facilitates the reaction between an aryl iodide, a terminal alkyne, and carbon monoxide to form a 1,3-ynone. rsc.org

Aza-Michael Addition/Cyclocondensation: A titanocene (B72419) catalyst activates the 1,3-ynone, promoting a Michael addition with a diamine. The resulting adduct undergoes intramolecular cyclization and dehydration to form the final benzodiazepine (B76468) product. rsc.org

This strategy allows for the synthesis of a variety of benzodiazepines by varying the coupling partners. For instance, using different substituted phenylacetylenes and o-phenylenediamines leads to diverse products in good to excellent yields. rsc.org

Ring Expansion Strategies for the Generation of 1,4-Diazepane Scaffolds

Ring expansion reactions provide an alternative route to the 1,4-diazepane core from smaller, more readily available heterocyclic precursors. The Schmidt reaction and the Beckmann rearrangement are classical examples of such transformations. researchgate.net A notable application is the synthesis of N1-alkyl-1,4-diazepin-5-ones from N-alkyl-4-piperidones. researchgate.net In this two-step process, a 4-piperidone (B1582916) is first N-alkylated, and the resulting product undergoes a Schmidt reaction with hydrazoic acid to induce ring expansion, yielding the desired diazepinone. researchgate.net

Another innovative ring expansion strategy involves the base-promoted expansion of 3-aminoquinoline-2,4-diones to afford 1,4-benzodiazepine-2,5-diones. growingscience.comdntb.gov.ua This method provides access to a different class of diazepine (B8756704) derivatives.

| Precursor Ring | Reaction Type | Product | Key Features |

| N-alkyl-4-piperidone | Schmidt Reaction | N1-alkyl-1,4-diazepin-5-one | Two-step synthesis, good overall yields. researchgate.net |

| 3-Aminoquinoline-2,4-dione | Base-Promoted Rearrangement | 1,4-Benzodiazepine-2,5-dione | Access to dione-containing benzodiazepines. growingscience.comdntb.gov.ua |

| Aziridine | N-Alkylation-Ring Opening-Cyclization | 1,4-Benzodiazepine (B1214927) | One-pot reaction with high regioselectivity. acs.org |

Reductive Cyclization Approaches to Saturated 1,4-Diazepanes

Saturated 1,4-diazepanes are crucial scaffolds in drug development. d-nb.info Reductive cyclization methods, particularly intramolecular reductive amination, offer a direct path to these structures. An enzymatic approach using imine reductases (IREDs) has been developed for the asymmetric synthesis of chiral 1,4-diazepanes from the corresponding aminoketone precursors. acs.orgresearchgate.net This biocatalytic method demonstrates high enantioselectivity, providing access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme. acs.org

Furthermore, a chemical approach involves a one-pot N-deprotection/reductive cyclization procedure to access monoprotected 1,4-benzodiazepines. acs.org This method highlights the utility of reductive cyclization in simplifying synthetic sequences. Another strategy involves the palladium-catalyzed intramolecular amination of N-allyl-anthranilamides, leading to the regioselective formation of the seven-membered diazepine ring. mdpi.com

Multicomponent Reactions (MCRs) for Structural Diversity in 1,4-Diazepane Synthesis

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more starting materials in a single synthetic operation. dovepress.com The Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of various 1,4-diazepine scaffolds. nih.govacs.orgacs.org In one strategy, an Ugi reaction is followed by an intramolecular nucleophilic substitution to construct 1-sulfonyl 1,4-diazepan-5-ones. acs.org This two-step sequence allows for the convergent synthesis of the diazepane system.

Another MCR approach describes a three-component reaction between 1,3-dicarbonyl compounds, 1,2-diamines, and aromatic aldehydes to directly synthesize 1,4-diazepane derivatives. rsc.orgresearchgate.net This method is notable for its stereoselectivity and can be performed under user-friendly solvent- and catalyst-free conditions. rsc.org The development of MCRs, including those catalyzed by transition metals, has significantly expanded the accessibility of complex and structurally diverse 1,4-diazepane libraries. dovepress.com

| MCR Type | Components | Product Scaffold | Key Advantages |

| Ugi-4CR | Amine, Isocyanide, Aldehyde, Carboxylic Acid | 1,4-Benzodiazepine | Two or three-step access to diverse scaffolds. nih.govacs.org |

| Ugi-4CR followed by SN2 | Amino alcohol, Aldehyde, Isocyanide, Sulfonyl chloride | 1-Sulfonyl 1,4-diazepan-5-one (B1224613) | Convergent, high-yield synthesis. acs.org |

| Three-component | 1,3-Dicarbonyl, 1,2-Diamine, Aromatic Aldehyde | 1,4-Diazepane | Stereoselective, user-friendly conditions. rsc.orgresearchgate.net |

| [5+2] Cycloaddition | Azomethine Ylide, Alkene/Alkyne | 1,4-Diazepine | Access to fused diazepine systems. dovepress.comgrowingscience.com |

Synthesis via N-Propargylamines and Related Intermediates

N-propargylamines are versatile building blocks in heterocyclic synthesis due to their ability to undergo various cyclization reactions. rsc.orgrsc.orgresearchgate.netresearchgate.net The synthesis of 1,4-diazepane cores from N-propargylamines has seen significant growth, offering atom-economical and shorter synthetic routes. rsc.orgresearchgate.net These methods often involve inter- or intramolecular cyclization reactions, which can be catalyzed by various metals. rsc.org

For example, chiral N-propargyl-β-amino-α-methylene esters can undergo a 7-exo-dig cyclization catalyzed by a gold complex to form optically active 1,4-oxazepan-7-ones, a related seven-membered heterocycle. rsc.org The versatility of N-propargylamines as precursors allows for the synthesis of a wide range of N-heterocycles, including 1,4-diazepanes, often without the need to isolate intermediates. rsc.orgacs.org

Enantioselective and Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives

The development of enantioselective and stereoselective methods for the synthesis of chiral 1,4-diazepanes is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of strategies have been established to control the stereochemical outcome of the synthesis.

One powerful method is the intramolecular Fukuyama-Mitsunobu cyclization. This approach has been used in a practical, multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor. The synthesis starts from commercially available N-nosyl diamino alcohol. thieme-connect.com

Biocatalysis offers another highly effective route to chiral 1,4-diazepanes. An enzymatic intramolecular asymmetric reductive amination has been developed using imine reductases (IREDs). acs.orgresearchgate.net By selecting enantiocomplementary IREDs, both (R)- and (S)-enantiomers of substituted 1,4-diazepanes can be synthesized with high enantiomeric excess (93 to >99%). acs.org

Transition metal catalysis has also been successfully applied. A rhodium-catalyzed intramolecular hydroamination of internal alkynes has been developed to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Additionally, palladium-catalyzed decarboxylative allylic alkylation has been used to create gem-disubstituted chiral diazepanes. caltech.edu These methods provide access to complex chiral building blocks that are valuable in medicinal chemistry. caltech.edu Chiral phosphoric acid (CPA) has also been utilized as a catalyst in the synthesis of chiral dibenzo nih.govdovepress.comdiazepine derivatives. researchgate.net

Asymmetric Reductive Amination for Chiral 1,4-Diazepane Scaffolds

Asymmetric reductive amination is a powerful and widely utilized method for the synthesis of chiral amines, including the construction of chiral 1,4-diazepane rings. researchgate.net This strategy often involves the intramolecular cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality.

A notable advancement in this area is the use of biocatalysis, specifically employing imine reductases (IREDs). acs.orgresearchgate.netdiva-portal.org Researchers have successfully developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes. acs.orgdiva-portal.orghsppharma.com By screening a library of IREDs, enantiocomplementary enzymes were identified that could produce either the (R)- or (S)-enantiomer of a target 1,4-diazepane with high enantioselectivity (both >99% enantiomeric excess). hsppharma.com

For instance, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a key intermediate for the sleep disorder drug Suvorexant, has been achieved with high enantioselectivity using this method. acs.orgdiva-portal.orgacs.org The (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were identified as effective catalysts. acs.orgresearchgate.netdiva-portal.org To enhance the efficiency of the less active (R)-selective enzyme, protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis were employed. acs.orgdiva-portal.org This led to the development of a double mutant, Y194F/D232H, which demonstrated a remarkable 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.netdiva-portal.org

This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which may rely on heavy metal catalysts and halogenated solvents. acs.orgmdpi.com The use of IREDs allows for the construction of a variety of substituted chiral 1,4-diazepanes with high enantiomeric excess, typically ranging from 93% to over 99%. acs.orgdiva-portal.org

| Catalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| (R)-selective IRED (IR1) | Aminoketone precursor | (R)-1,4-diazepane | >99% | hsppharma.com |

| (S)-selective IRED (IR25) | Aminoketone precursor | (S)-1,4-diazepane | >99% | hsppharma.com |

| Y194F/D232H mutant | Aminoketone precursor | (R)-1,4-diazepane | >99% | acs.orgdiva-portal.org |

Chiral Auxiliary and Catalyst-Controlled Approaches in 1,4-Diazepane Formation

Beyond enzymatic methods, the formation of chiral 1,4-diazepane systems can be achieved through the use of chiral auxiliaries and catalyst-controlled reactions. These approaches provide alternative strategies for controlling the stereochemistry of the diazepane ring.

One prominent example is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.gov This method allows for the synthesis of gem-disubstituted diazepanone heterocycles with high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov The success of this transformation is highly dependent on the choice of ligand and solvent. The use of the (S)-(CF₃)₃-t-BuPHOX ligand in a nonpolar solvent like methylcyclohexane (B89554) was found to be crucial for achieving high enantiomeric excess. nih.gov In some cases, employing an electron-rich p-anisoyl protecting group on the lactam nitrogen further improved the enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of a gem-disubstituted analog of Suvorexant, demonstrating its utility in accessing structurally complex and potentially more potent pharmaceutical agents. nih.gov

Another strategy involves the use of chiral pool synthesis, starting from enantiomerically pure amino acids. nih.gov In this approach, the seven-membered diazepane ring is formed through an intramolecular EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling of a linear amino acid precursor. nih.gov This "late-stage diversification" allows for the synthesis of 1,2,4-trisubstituted 1,4-diazepanes with various substituents at different positions on the ring. nih.gov

Rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines with internal alkynes has also been developed for the synthesis of chiral 3-vinyl-1,4-benzodiazepines. nih.govacs.org The use of chiral phosphine (B1218219) ligands, such as (R)-DTBM-Segphos, in the presence of a Brønsted acid co-catalyst, can lead to high yields and excellent enantioselectivities. acs.org

| Method | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) | Reference |

| Palladium-catalyzed Asymmetric Allylic Alkylation | (S)-(CF₃)₃-t-BuPHOX ligand | Synthesis of gem-disubstituted diazepanones | Up to 95% | nih.gov |

| Chiral Pool Synthesis | Enantiomerically pure amino acids | Late-stage diversification | High (starting material dependent) | nih.gov |

| Rhodium-catalyzed Asymmetric Hydroamination | (R)-DTBM-Segphos ligand | Synthesis of 3-vinyl-1,4-benzodiazepines | Up to 95:5 er | acs.org |

Process Development and Scale-Up Considerations for Optically Active 1,4-Diazepanes

The transition from laboratory-scale synthesis to large-scale production of optically active 1,4-diazepanes presents several challenges, including the need for efficient, cost-effective, and safe processes.

The development of a practical synthesis for a potent Rho-kinase inhibitor, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, also required overcoming significant hurdles. semanticscholar.org Key steps included a regioselective chlorosulfonylation of 4-fluoroisoquinoline (B1268607) and the asymmetric construction of the (S)-2-methyl-1,4-diazepane moiety. semanticscholar.org

These examples highlight the importance of developing robust and scalable synthetic routes that address issues of stereochemical control, yield, and purity to enable the large-scale production of optically active 1,4-diazepane-containing pharmaceuticals. google.com

Strategies for Derivatization and Functionalization of the 6-Ethyl-1-methyl-1,4-Diazepane Framework

The versatility of the 1,4-diazepane scaffold in drug discovery is enhanced by the ability to introduce a wide range of substituents and functional groups onto the ring system. nih.gov This allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Regioselective Alkylation and Acylation of Nitrogen and Carbon Centers

The nitrogen atoms of the 1,4-diazepane ring are common sites for derivatization through alkylation and acylation reactions. A modular synthetic approach allows for the variation of substituents at the nitrogen positions, leading to diverse libraries of compounds. rsc.org

For example, a solution-phase synthesis of 1,4-diazepane-2-ones involved the acylation of a cyclic amine intermediate with various carboxylic acids using diisopropylcarbodiimide (DICD) in DMF. doi.org This allowed for the introduction of a variety of R-groups at one of the nitrogen atoms.

In another example, the synthesis of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives was achieved by reacting 1-benzhydryl-1,4-diazepane with various substituted phenyl isocyanates or isothiocyanates. scirp.org This demonstrates the straightforward acylation of the second nitrogen atom in the diazepane ring.

The regioselectivity of these reactions is often controlled by the use of protecting groups. For instance, a Boc-protected 1,4-diazepane can be selectively deprotected and then acylated or alkylated at the newly freed nitrogen.

Introduction of Diverse Substituents and Complex Moieties onto the Diazepane Ring

Beyond the nitrogen centers, the carbon backbone of the 1,4-diazepane ring can also be functionalized. This allows for the creation of even greater structural diversity.

One strategy involves the synthesis of azetidine-fused 1,4-benzodiazepine compounds. mdpi.comnih.gov These intermediates can undergo N-methylation followed by the ring-opening of the four-membered azetidine (B1206935) ring with various nucleophiles such as sodium azide, potassium cyanide, and sodium thiophenolate. mdpi.comnih.gov This sequence provides access to diverse 3-functionalized 1,4-benzodiazepine derivatives. mdpi.com

Another approach utilizes a domino process involving the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This leads to the formation of 1,4-diazepanes and related benzo-fused derivatives.

The use of multicomponent reactions (MCRs) also provides an efficient means of generating diverse 1,4-benzodiazepine scaffolds. acs.org One-pot MCRs can accelerate access to these structures in just two or three steps, offering an alternative to traditional multi-step sequential syntheses. acs.org

Furthermore, the introduction of substituents can be guided by computational methods to target specific binding pockets in a protein. For example, in the optimization of a SARS-CoV-2 Mpro inhibitor, five different positions on the diazepane ring were identified as potential sites for introducing a third exit vector to target unaddressed pockets in the enzyme's active site. acs.org The synthesis of these tri-substituted diazepanes was then undertaken to evaluate their inhibitory activity. acs.org

These diverse strategies for derivatization and functionalization underscore the adaptability of the 1,4-diazepane framework for the creation of novel and complex molecules with potential therapeutic applications.

Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 1 Methyl 1,4 Diazepane and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the intricate structures of organic molecules like 6-Ethyl-1-methyl-1,4-diazepane. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides crucial information about the number, type, and connectivity of protons in a molecule. researchgate.net In the context of 1,4-diazepane derivatives, the chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, protons attached to carbons adjacent to nitrogen atoms typically appear at different chemical shifts than those on the ethyl group. jocpr.com

The ¹H NMR spectra of various 1,4-diazepane derivatives show characteristic signals for the diazepine (B8756704) ring protons, often as complex multiplets due to spin-spin coupling. nih.gov The protons of the ethyl group exhibit a classic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of an ethyl group attached to a chiral center or a complex ring system. The methyl group attached to the nitrogen atom typically appears as a singlet. jocpr.com The integration of these signals provides a ratio of the number of protons of each type.

Table 1: Illustrative ¹H NMR Data for 1,4-Diazepane Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5-8.5 | Multiplet |

| Diazepine Ring Protons | 1.7-5.2 | Multiplet |

| N-CH₃ | ~2.3 | Singlet |

| -CH₂- (Ethyl) | ~2.2 | Multiplet |

| -CH₃ (Ethyl) | ~1.2 | Multiplet |

Note: This table presents generalized data; actual values can vary based on the specific derivative and solvent used. nih.govresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. nih.gov The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment.

For derivatives of 6-Ethyl-1-methyl-1,4-diazepane, the ¹³C NMR spectrum would display signals for the carbons of the diazepine ring, the ethyl group, and the N-methyl group. Carbons bonded to nitrogen atoms are typically deshielded and appear at higher chemical shifts. researchgate.net

Table 2: Representative ¹³C NMR Data for 1,4-Diazepane Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164-173 |

| Aromatic Carbons | 115-148 |

| Diazepine Ring Carbons | 38-67 |

| N-CH₃ | ~40 |

| -CH₂- (Ethyl) | ~21 |

| -CH₃ (Ethyl) | ~14 |

Note: This table presents generalized data; actual values can vary based on the specific derivative and solvent used. nih.govresearchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to piece together fragments of the molecule, such as the ethyl group and the sequence of protons around the diazepine ring. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

These advanced techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of complex molecules like 6-Ethyl-1-methyl-1,4-diazepane and its derivatives. researchgate.net

Vibrational Spectroscopy Investigations for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds (e.g., C-H, C-N, C=O) vibrate at characteristic frequencies, resulting in a unique spectrum. rsc.org

In the FT-IR spectrum of a derivative of 6-Ethyl-1-methyl-1,4-diazepane, one would expect to see characteristic absorption bands for:

C-H stretching vibrations from the ethyl and methyl groups, as well as the diazepine ring, typically in the range of 2850-3000 cm⁻¹. nih.gov

C-N stretching vibrations from the amine and amide functionalities within the diazepine ring, usually appearing in the 1000-1350 cm⁻¹ region. nih.gov

If the derivative contains a carbonyl group (C=O), a strong absorption band would be observed around 1630-1820 cm⁻¹. nih.gov

Table 3: Common FT-IR Absorption Frequencies for 1,4-Diazepane Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H/N-H | Stretching | 3200-3600 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O | Stretching | 1630-1820 |

| C=N | Stretching | 1550-1650 |

| C-N | Stretching | 1000-1350 |

Note: This table presents generalized data; actual values can vary based on the specific derivative. nih.govrsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy is a complementary technique to FT-IR. sfu.ca It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. sfu.ca

For 6-Ethyl-1-methyl-1,4-diazepane and its derivatives, the FT-Raman spectrum would provide additional information, particularly for the C-C backbone of the ethyl group and the symmetric vibrations of the diazepine ring. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis and structural confirmation. researchgate.net Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational modes accurately. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 6-Ethyl-1-methyl-1,4-diazepane, both standard and high-resolution mass spectrometry (HRMS) provide definitive data for its molecular formula confirmation.

The molecular formula of 6-Ethyl-1-methyl-1,4-diazepane is C8H18N2. uni.lu In mass spectrometry, this compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a precise measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition. The calculated monoisotopic mass of 6-Ethyl-1-methyl-1,4-diazepane is 142.147 Da, a value that HRMS can confirm, distinguishing it from other potential molecules with the same nominal mass. uni.lu

Under electron ionization (EI), the fragmentation of 6-Ethyl-1-methyl-1,4-diazepane is expected to follow pathways similar to those of other N-alkylated 1,4-diazepanes. aip.org The dissociation process typically involves the cleavage of bonds alpha to the nitrogen atoms, leading to the formation of stable iminium ions, which are often prominent peaks in the spectrum. Common fragmentation would include the loss of the ethyl group (C2H5•, 29 Da) or cleavage of the diazepane ring. The dissociation patterns of 1,4-diazepane and 1-methyl-1,4-diazepane under EI conditions have been studied, providing a basis for interpreting the spectrum of their ethyl-substituted analogue. aip.org

For softer ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]+, at an m/z value of approximately 143.154. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for 6-Ethyl-1-methyl-1,4-diazepane Data predicted based on computational models. uni.lu

| Adduct Form | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M]+ | 142.14645 | 120.8 |

| [M+H]+ | 143.15428 | 128.9 |

| [M+Na]+ | 165.13622 | 132.4 |

| [M+K]+ | 181.11016 | 134.8 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, detailing bond lengths, bond angles, and conformational arrangements. While a specific crystal structure determination for 6-Ethyl-1-methyl-1,4-diazepane has not been reported in the reviewed literature, extensive crystallographic studies on various 1,4-diazepane derivatives allow for a reliable prediction of its solid-state conformation. nih.goviucr.orgiucr.org

The seven-membered 1,4-diazepane ring is inherently non-planar and adopts conformations that minimize torsional and steric strain. Studies on numerous derivatives have shown that the ring most commonly exists in a chair or a twisted boat conformation. nih.goviucr.orgnih.govresearchgate.net For instance, the parent 1,4-diazepane (homopiperazine) was found to exist in a pseudo-chair conformation in its crystal structure. mdpi.com In derivatives like 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepane ring also adopts a chair conformation, with bulky substituents preferentially occupying equatorial positions to reduce steric hindrance. iucr.orgiucr.org

For 6-Ethyl-1-methyl-1,4-diazepane, it is anticipated that the diazepine ring would similarly adopt a chair-like conformation. The ethyl group at position 6 and the methyl group at position 1 would be arranged to minimize steric interactions. In the solid state, the packing of molecules is dictated by intermolecular forces. For the neutral compound, these would primarily be van der Waals interactions. If crystallized as a salt (e.g., a hydrochloride salt), strong N-H···Cl hydrogen bonds would be expected to form, creating distinct supramolecular networks, such as dimers or chains, which are commonly observed in the crystal structures of related diazepane derivatives. nih.govnih.gov

Table 2: Typical Crystallographic Parameters for 1,4-Diazepane Derivatives Data based on published structures of related compounds. iucr.orgmdpi.com

| Parameter | Example Value (Homopiperazine mdpi.com) | Example Value (Diazepan-5-one derivative iucr.org) |

|---|---|---|

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I-42d | P21/c |

| Ring Conformation | Pseudo-chair | Chair |

| Key Torsion Angles | Defines the specific pucker and twist | N4—C3—C2—C21 = −166.89 (13)° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The utility of this technique is primarily for compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. uzh.ch

The compound 6-Ethyl-1-methyl-1,4-diazepane is a saturated aliphatic amine. It lacks any significant conjugated π-electron system. uzh.ch Consequently, it does not absorb light in the visible range (400–800 nm) and is expected to be a colorless substance.

The electronic transitions available to saturated amines are high-energy σ→σ* (sigma to sigma antibonding) and n→σ* (non-bonding to sigma antibonding) transitions. The n→σ* transitions involve exciting an electron from one of the nitrogen lone pairs into an antibonding orbital. For simple, non-conjugated amines, these transitions are characterized by very low molar absorptivity (ε) and occur at wavelengths in the far-UV region, typically below 220 nm. researchgate.net These absorption bands are often not observed in routine UV-Vis spectroscopy, which generally operates from 200 nm upwards.

Therefore, UV-Vis spectroscopy is not a primary tool for the structural elucidation of 6-Ethyl-1-methyl-1,4-diazepane. Its practical application is limited, though it could potentially be used for quantitative analysis in conjunction with techniques like High-Performance Liquid Chromatography (HPLC), provided a detector operating at a low wavelength (e.g., ~210-220 nm) is used. nih.gov

Table 3: Expected Electronic Transitions for 6-Ethyl-1-methyl-1,4-diazepane

| Transition Type | Chromophore | Expected Wavelength (λmax) | Characteristics |

|---|---|---|---|

| n→σ* | C-N-C (Amine) | < 220 nm | Weak absorption (low ε) |

Conformational Analysis and Dynamic Stereochemistry of 6 Ethyl 1 Methyl 1,4 Diazepane Systems

Elucidation of Preferred Ring Conformations in the 1,4-Diazepane System (e.g., Chair, Twist-Boat)

The 1,4-diazepane ring, unlike the well-defined chair conformation of cyclohexane, can adopt several low-energy conformations. Due to the inherent instability and high torsional strain of a planar seven-membered ring, the 1,4-diazepane system exists in puckered, non-planar forms. smolecule.com The most commonly discussed conformations are the chair and boat families.

In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was found to adopt a chair conformation in the solid state. iucr.org The chair form helps to alleviate torsional strain by staggering the bonds on adjacent atoms. However, variations of the boat conformation, particularly the twist-boat, are also energetically accessible and have been identified as the preferred low-energy state in other substituted 1,4-diazepanes. For instance, NMR spectroscopy and X-ray crystallography studies of certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed a preference for a twist-boat conformation. nih.gov This conformation is often stabilized by specific intramolecular interactions.

The energy barrier between these conformations is typically low, leading to a dynamic equilibrium at room temperature. The specific preference for a chair, boat, or twist-boat conformation is highly dependent on the nature and position of the substituents on the ring.

Influence of Alkyl and Heteroatomic Substituents on Conformational Preferences

Substituents on the 1,4-diazepane ring play a critical role in determining the dominant conformation by introducing steric and electronic effects. In the case of 6-Ethyl-1-methyl-1,4-diazepane, the ethyl group at the C6 position and the methyl group at the N1 position are key influencers.

Drawing parallels to substituted cyclohexanes, bulky substituents generally prefer to occupy an equatorial position to minimize steric hindrance. lumenlearning.comlibretexts.org An axial substituent experiences destabilizing 1,3-diaxial interactions with other axial atoms. Therefore, for the 6-Ethyl-1-methyl-1,4-diazepane molecule, the ethyl group at the C6 position is expected to preferentially adopt an equatorial orientation in a chair-like conformation to avoid steric clash.

The interplay between multiple substituents dictates the final conformational outcome. The table below summarizes findings from various studies on substituted diazepanes, illustrating the effect of different substituents on ring conformation.

| Compound Class | Substituents | Preferred Conformation | Reference |

| N,N-disubstituted-1,4-diazepanes | Aromatic groups on nitrogens | Twist-Boat | nih.gov |

| 2,7-disubstituted-1,4-diazepan-5-ones | 4-chlorophenyl groups at C2, C7 | Chair | iucr.org |

| 1,4-diazepanes with bulky N-substituents | tert-butyl carboxylate at N1 | Influences Chair-Boat Equilibrium | smolecule.com |

| 1,2,4-trisubstituted 1,4-diazepanes | Benzyl, cyclohexylmethyl, methyl | Not specified, but activity depends on substitution pattern | researchgate.net |

This table is interactive. Click on the headers to sort.

Investigation of Intramolecular Interactions (e.g., Pi-Stacking, Hydrogen Bonding) Affecting Conformation

Non-covalent intramolecular interactions can be a dominant force in stabilizing specific conformations, sometimes overriding classical steric effects. While 6-Ethyl-1-methyl-1,4-diazepane itself lacks the functional groups for strong pi-stacking or hydrogen bonding, these interactions are paramount in other substituted diazepane systems.

Pi-Stacking: In N,N-disubstituted-1,4-diazepane orexin receptor antagonists that feature aromatic substituents, a significant intramolecular pi-stacking interaction was identified. nih.gov This attractive force between two aromatic rings helps to stabilize an otherwise less common twist-boat conformation, highlighting the power of such interactions in conformational control. C–H···π interactions have also been observed to stabilize the structures of related heterocyclic systems. mdpi.com

Hydrogen Bonding: Intramolecular hydrogen bonds can enforce a specific geometry. For example, the stabilization of a transition state in the synthesis of certain diazepane derivatives was attributed to an intramolecular hydrogen bond. royalsocietypublishing.org In the solid state, intermolecular hydrogen bonds, such as N—H···O interactions, are frequently observed and play a key role in the crystal packing of diazepane derivatives. iucr.org The nitrogen atoms in the 1,4-diazepane ring can act as hydrogen bond acceptors, potentially interacting with weak C-H donors within the same molecule if the geometry is favorable.

Experimental Methodologies for Conformational Analysis (e.g., Variable Temperature NMR, X-ray Diffraction)

A combination of experimental and computational techniques is typically employed to fully characterize the conformational preferences and dynamic behavior of flexible molecules like 6-Ethyl-1-methyl-1,4-diazepane.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state. nih.gov It can precisely determine bond lengths, bond angles, and the specific ring conformation (e.g., chair, boat) adopted in the crystal lattice. iucr.org This method was used to confirm the chair conformation of a disubstituted 1,4-diazepan-5-one (B1224613) and the twist-boat conformation of an orexin receptor antagonist. iucr.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformations in solution. Variable Temperature (VT) NMR is particularly crucial for analyzing dynamic systems. At high temperatures, rapid interconversion between conformers may lead to averaged signals. As the temperature is lowered, the rate of interconversion slows, and signals for individual conformers may be resolved, allowing for the determination of their relative populations and the energy barrier for the conversion.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to calculate the energies of different possible conformations. springernature.comresearchgate.net These calculations help to identify low-energy conformers and map the potential energy surface for conformational interconversion, providing insights that complement experimental data. iucr.org

The following table summarizes the primary experimental techniques used for conformational analysis.

| Methodology | Type of Information Provided | State | Reference |

| X-ray Diffraction | Precise 3D structure, bond lengths/angles, solid-state conformation | Solid | iucr.orgnih.govnih.gov |

| Variable Temperature NMR | Conformer populations, energy barriers, dynamic processes in solution | Solution | nih.gov |

| Computational Modeling (e.g., DFT) | Relative energies of conformers, potential energy surfaces, geometric parameters | Gas Phase / Solvated | iucr.orgspringernature.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Theoretical and Computational Chemistry Approaches to 6 Ethyl 1 Methyl 1,4 Diazepane Systems

Quantum Mechanical Studies Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, energy, and reactivity. For 6-Ethyl-1-methyl-1,4-diazepane, DFT calculations can provide a detailed picture of its fundamental chemical characteristics.

The 1,4-diazepane ring is a seven-membered heterocycle with considerable conformational flexibility. Computational studies on related 1,4-diazepane derivatives have shown that the ring typically adopts a chair-like conformation as its most stable geometry. For 6-Ethyl-1-methyl-1,4-diazepane, it is anticipated that the seven-membered ring will also favor a chair conformation. The substituents—an ethyl group at position 6 and a methyl group at position 1—will influence the specific puckering of the ring and the orientation of the substituents.

The energetic landscape of 6-Ethyl-1-methyl-1,4-diazepane would likely feature several local minima corresponding to different conformers, such as twist-boat and boat forms, in addition to the global minimum chair conformation. The relative energies of these conformers can be calculated using DFT, providing a comprehensive understanding of the molecule's conformational preferences. The energy difference between these conformers is typically in the range of a few kcal/mol.

Table 1: Predicted Conformational Energetics of 6-Ethyl-1-methyl-1,4-diazepane

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 | C2-N1-C7-C6: ~60, N1-C2-C3-N4: ~-55 |

| Twist-Boat | 2.5 - 4.0 | C2-N1-C7-C6: ~-30, N1-C2-C3-N4: ~80 |

| Boat | 4.5 - 6.0 | C2-N1-C7-C6: ~0, N1-C2-C3-N4: ~110 |

Note: The data in this table is illustrative and based on typical values for substituted 1,4-diazepanes. Actual values for 6-Ethyl-1-methyl-1,4-diazepane would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic stability and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

For 6-Ethyl-1-methyl-1,4-diazepane, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the C-N and C-C antibonding orbitals. The presence of the electron-donating ethyl and methyl groups is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted 1,4-diazepane. This would suggest a moderate level of reactivity. The analysis of the HOMO-LUMO gap is crucial for understanding the molecule's potential role in chemical reactions, as it indicates the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for 6-Ethyl-1-methyl-1,4-diazepane

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability, site of electrophilic attack |

| LUMO Energy | 1.0 to 2.0 | Electron-accepting capability, site of nucleophilic attack |

| HOMO-LUMO Gap | 7.5 to 8.5 | Chemical stability and reactivity |

Note: These values are estimations based on DFT calculations of similar cyclic amines and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For 6-Ethyl-1-methyl-1,4-diazepane, the MEP map is expected to show the most negative potential around the two nitrogen atoms, corresponding to their lone pairs of electrons. These regions are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and ethyl groups, as well as those attached to the diazepane ring, will exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles. The MEP analysis provides a clear visual representation of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of hyperconjugative interactions and charge delocalization.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecular systems. Analysis methods such as the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF) are used to visualize and characterize these weak interactions.

In the context of 6-Ethyl-1-methyl-1,4-diazepane, NCI analysis would be particularly useful for

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structural assignment. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-31+G(d,p). sciforum.netnih.gov

For a molecule like 6-Ethyl-1-methyl-1,4-diazepane, computational methods can predict key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), and infrared (IR) vibrational frequencies. The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. For a flexible seven-membered ring system like diazepane, this may involve a conformational search to identify the most stable chair, boat, or twist-boat conformations.

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed. These not only confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provide the theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Shielding Calculations: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. These are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The comparison between predicted and experimental spectra is crucial. For instance, in studies of related diazepine (B8756704) derivatives, a strong correlation between calculated and experimental vibrational frequencies and NMR chemical shifts has been demonstrated, lending confidence to the computational approach. ijasrm.comnih.govresearchgate.net

Below is a hypothetical data table illustrating how computationally predicted spectroscopic data for 6-Ethyl-1-methyl-1,4-diazepane would be presented and compared with experimental findings.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for 6-Ethyl-1-methyl-1,4-diazepane This table is for illustrative purposes, as specific experimental and computational data for this compound is not readily available in the literature.

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| N-CH₃ | 2.35 | Not Available |

| C-CH₂-CH₃ | 1.40 (CH₂) | Not Available |

| C-CH₂-CH₃ | 0.95 (CH₃) | Not Available |

| Ring Protons | 2.50 - 3.10 (m) | Not Available |

| ¹³C NMR (δ, ppm) | ||

| N-CH₃ | 45.2 | Not Available |

| C-CH₂-CH₃ | 28.5 (CH₂) | Not Available |

| C-CH₂-CH₃ | 11.8 (CH₃) | Not Available |

| Ring Carbons | 50.1 - 60.5 | Not Available |

| IR Frequencies (cm⁻¹) | ||

| C-H Stretch (Aliphatic) | 2850 - 2960 | Not Available |

| C-N Stretch | 1100 - 1250 | Not Available |

Note: Predicted values are hypothetical and based on typical ranges for similar structures.

Mechanistic Computational Studies for Reactions Involving 6-Ethyl-1-methyl-1,4-diazepane

Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions. For reactions involving 6-Ethyl-1-methyl-1,4-diazepane, such as N-alkylation, acylation, or ring-opening reactions, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.

DFT calculations can be used to determine the Gibbs free energies of these species, allowing for the calculation of reaction barriers (activation energies) and reaction energies. nih.gov This information helps in understanding the feasibility of a proposed mechanism and predicting the reaction kinetics and thermodynamics. For example, in the synthesis of related diazepane derivatives, computational studies have been used to compare different possible reaction pathways, such as direct reductive amination versus insertion of a carbonyl group into an aminal bridge. nih.gov Similarly, the mechanism of ring expansion from pyrimidine (B1678525) precursors to form diazepines has been rationalized using DFT calculations to evaluate the favorability of different routes. sciforum.net

Key aspects investigated in mechanistic computational studies include:

Transition State Searching: Locating the transition state structure is a critical step. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the IRC from the transition state confirms that it connects the desired reactants and products. sciforum.net

Solvent Effects: The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is important for obtaining results that are relevant to solution-phase reactions.

A hypothetical example of a mechanistic study could involve the N-acylation of the secondary amine in 6-Ethyl-1-methyl-1,4-diazepane. Computational analysis could provide the activation energies for the nucleophilic attack of the nitrogen on the acylating agent and the subsequent proton transfer steps.

Table 2: Hypothetical Energy Profile for a Reaction of 6-Ethyl-1-methyl-1,4-diazepane This table is for illustrative purposes.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 6-Ethyl-1-methyl-1,4-diazepane + Acylating Agent | 0.0 |

| Transition State 1 | Nucleophilic attack of N on carbonyl C | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 | Leaving group departure | +8.1 |

| Products | N-acylated diazepane + Byproducts | -12.5 |

Note: Energy values are hypothetical.

Such computational insights are instrumental in optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes involving the 6-Ethyl-1-methyl-1,4-diazepane scaffold.

Chemical Reactivity, Transformation, and Bond Functionalization of 6 Ethyl 1 Methyl 1,4 Diazepane

Functionalization Strategies at the Nitrogen and Carbon Centers of the Diazepane Ring

The functionalization of the 1,4-diazepane ring can be approached by targeting either the nitrogen or carbon atoms. The presence of two secondary amines in the parent 1,4-diazepane, or a tertiary and a secondary amine in 1-methyl-1,4-diazepane, allows for a variety of N-functionalization reactions. Carbon-centered functionalization, particularly at the C-H bonds, presents a greater challenge but offers a direct route to novel derivatives.

Direct C-H Bond Functionalization of Saturated Cyclic Amines

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. thieme-connect.com For saturated cyclic amines like 1,4-diazepanes, this often involves the use of a directing group to achieve regioselectivity. For instance, Rh-catalyzed carbonylation of N-(2-pyridyl)piperazines and their seven-membered ring counterparts, 1,4-diazepanes, has been shown to proceed with excellent regioselectivity. thieme-connect.com This suggests that a similar strategy could be employed for the functionalization of the carbon atoms in the 6-Ethyl-1-methyl-1,4-diazepane ring, likely directed by an appropriate group attached to one of the nitrogen atoms.

Another promising approach is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This method allows for the enantioselective synthesis of gem-disubstituted diazepanones, which can then be further transformed. nih.gov This strategy could be adapted to introduce substituents at the C5 or C7 position of a suitable 6-ethyl-1-methyl-1,4-diazepan-2-one precursor.

The following table summarizes representative examples of C-H functionalization reactions on related cyclic amine systems.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-(2-pyridyl)-1,4-diazepane | CO (15 atm), Ethylene (10 atm), Rh4(CO)12, Toluene, 160 °C | N-(2-pyridyl)-5-oxo-1,4-diazepane | High | thieme-connect.com |

| N-Boc-1,4-diazepan-5-one | Allyl cyanoformate, Pd(0) catalyst, Chiral ligand | Allyl-N-Boc-6-allyl-1,4-diazepan-5-one | >99 | nih.gov |

| N-Acyl cyclic amines | Ag(I)/persulfate, Halogen source | Ring-opened halo-amides | - | nih.gov |

Table 1: Examples of C-H Functionalization and Related Reactions on Cyclic Amines.

Oxidative C-N and C-C Bond Cleavage in Cyclic Amine Systems

The cleavage of C-N and C-C bonds within the diazepane ring can lead to significant structural transformations, providing access to acyclic or rearranged heterocyclic products. Oxidative methods are commonly employed for these transformations. The oxidative cleavage of C-N bonds in N-alkylamines is a known process, though it can be competitive with other oxidation pathways. researchgate.net For cyclic amines, deconstructive diversification strategies using oxidants like peroxydisulfate (B1198043) (persulfate) have been developed. These methods can lead to ring-opening to form linear aldehydes or carboxylic acids. acs.org

In the context of 6-Ethyl-1-methyl-1,4-diazepane, selective oxidative cleavage of one of the C-N bonds could lead to a functionalized acyclic diamine. The regioselectivity of this cleavage would likely be influenced by the substitution pattern, with the bond adjacent to the less sterically hindered nitrogen or the one leading to a more stable radical or iminium ion intermediate being preferentially cleaved.

Ring-Opening Reactions of 1,4-Diazepane Derivatives to Acyclic Products

Ring-opening reactions provide a powerful method for converting cyclic scaffolds into acyclic molecules with diverse functionalities. For 1,4-diazepane derivatives, ring-opening can be initiated by various reagents and conditions. For example, the treatment of N-acyl cyclic amines with a silver(I)-persulfate system can lead to ring-opening and subsequent functionalization. nih.gov Another approach involves the nucleophilic ring-opening of activated cyclic systems. For instance, the ring-opening of azetidine-fused 1,4-benzodiazepines with various nucleophiles has been demonstrated to yield diverse 1,4-benzodiazepine (B1214927) derivatives. mdpi.com While this is a benzodiazepine (B76468) system, the principle of nucleophilic ring-opening of a strained fused ring could be applied to appropriately designed derivatives of 6-Ethyl-1-methyl-1,4-diazepane.

Investigation of Regioselectivity and Stereoselectivity in 6-Ethyl-1-methyl-1,4-diazepane Reactions

The unsymmetrical nature of 6-Ethyl-1-methyl-1,4-diazepane, with substituents at N1, C6, and potentially different substituents at N4, makes the control of regioselectivity and stereoselectivity a critical aspect of its chemical transformations.

Regioselectivity: In functionalization reactions, the two nitrogen atoms and the various C-H bonds are not equivalent. For N-functionalization, the relative nucleophilicity and steric accessibility of the N1 (tertiary) and N4 (secondary, assuming no other substituent) nitrogens will dictate the site of reaction. For C-H functionalization, directing groups will play a crucial role in determining which carbon atom is functionalized. For example, in a Rh-catalyzed carbonylation directed by a group on N4, functionalization would likely occur at C5 or C7. The presence of the ethyl group at C6 would sterically hinder functionalization at this position and potentially at C5 and C7, influencing the regiochemical outcome.

Stereoselectivity: The C6 position is a chiral center, meaning that reactions at this center or at adjacent positions could proceed with diastereoselectivity. For instance, the introduction of a new substituent at C5 or C7 could lead to the formation of diastereomers. The stereochemical outcome would be influenced by the existing stereochemistry at C6 and the reaction mechanism. Asymmetric catalysis would be essential for controlling the enantioselectivity of reactions that introduce new chiral centers. The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones is a prime example of how high enantioselectivity can be achieved in the functionalization of the diazepane ring. nih.gov Similarly, biocatalytic methods, such as the use of imine reductases for the intramolecular asymmetric reductive amination to form chiral 1,4-diazepanes, offer excellent stereocontrol. researchgate.netacs.org

Heterocycle Interconversion and Skeletal Remodeling Approaches for 1,4-Diazepanes

The 1,4-diazepane ring can serve as a template for the synthesis of other heterocyclic systems through ring expansion, contraction, or fusion reactions. One strategy involves the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones. A general approach involves the regioselective N-alkylation of a heterocyclic precursor with a suitable electrophile, followed by intramolecular cyclization. For example, the reaction of N-alkylated pyrazole (B372694) precursors with amines can lead to oxirane ring-opening and subsequent cyclization to yield pyrazolo[1,5-a] nih.govacs.orgdiazepin-4-ones. nih.govnih.govktu.edu This strategy could be adapted to 6-Ethyl-1-methyl-1,4-diazepane to construct novel fused heterocyclic systems.

Skeletal remodeling can also be achieved through tandem reactions. For example, a "capture-collapse" strategy involving rhodacyclopentanones derived from the carbonylative C-C activation of cyclopropyl (B3062369) ureas can be used to synthesize 1,3-diazepanes. acs.orgnih.gov While this leads to a different diazepine (B8756704) isomer, it highlights the potential for complex skeletal rearrangements starting from related precursors.

The following table presents examples of heterocycle interconversion and remodeling reactions involving diazepine systems.

| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Amines | Pyrazolo[1,5-a] nih.govacs.orgdiazepin-4-one | Oxirane ring-opening and cyclization | nih.gov |

| Cyclopropyl urea (B33335) derivative | [Rh(CO)2Cl]2, AgOTf, Dioxane, 120 °C | 1,3-Diazepane derivative | Carbonylative C-C activation and capture-collapse | acs.org |

| N-Aryl piperidines | TEMPO, tBuONO, H2O | N-Aryl-1,2-diazepines | Oxidative ring expansion | chim.it |

Table 2: Examples of Heterocycle Interconversion and Skeletal Remodeling.

Exploration of Novel Reaction Pathways and Catalytic Systems for 6-Ethyl-1-methyl-1,4-Diazepane Transformations

The development of novel reaction pathways and catalytic systems is crucial for expanding the synthetic utility of the 1,4-diazepane scaffold. Biocatalysis, for instance, offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of chiral 1,4-diazepanes through intramolecular reductive amination, achieving high enantiomeric excess. researchgate.netacs.org This approach could be particularly valuable for the stereocontrolled synthesis of derivatives of 6-Ethyl-1-methyl-1,4-diazepane.

In the realm of transition metal catalysis, manganese(II) complexes with tetradentate ligands incorporating a 1,4-diazepane backbone have been investigated for catalytic olefin epoxidation. rsc.org This demonstrates the potential of incorporating the diazepane moiety into the ligand framework to modulate the reactivity of the metal center. Furthermore, copper-catalyzed N-directed distal C(sp3)-H functionalization has been developed for the synthesis of azepanes, a related seven-membered ring system. researchgate.net The application of such a strategy to 1,4-diazepanes could enable the selective functionalization of specific C-H bonds.

The use of photoredox catalysis is another emerging area that could provide novel pathways for the functionalization of 1,4-diazepanes. scienceopen.com These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Future Directions and Emerging Research Avenues in 6 Ethyl 1 Methyl 1,4 Diazepane Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of substituted 1,4-diazepanes is a well-established area of organic chemistry. Future research on 6-Ethyl-1-methyl-1,4-diazepane should focus on developing novel and environmentally benign synthetic routes. Key areas for investigation would include:

Catalytic Approaches: Exploring the use of transition metal catalysts or organocatalysts to promote the cyclization reactions that form the diazepane ring. This could lead to higher yields, milder reaction conditions, and a reduction in waste products compared to classical methods.

Domino Reactions: Designing one-pot multi-component reactions where the diazepane ring is assembled in a single synthetic operation from simple, readily available starting materials. This approach enhances synthetic efficiency and atom economy.

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of 6-Ethyl-1-methyl-1,4-diazepane. Chiral diazepanes are of significant interest in medicinal chemistry, and establishing such synthetic routes would be a crucial step in evaluating the compound's potential biological activity.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Reductive Amination | Use of commercially available precursors. | Requires control of reaction conditions to favor cyclization. |

| Ring-Closing Metathesis | High functional group tolerance. | Requires specific diene precursors. |

| Buchwald-Hartwig Amination | Formation of C-N bonds with high efficiency. | Catalyst and ligand selection is critical. |

Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Insights

A thorough characterization of 6-Ethyl-1-methyl-1,4-diazepane is essential. While basic data such as its molecular weight (142.24 g/mol ) is known, a detailed structural and dynamic understanding requires the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be necessary to unambiguously assign all proton and carbon signals. This would provide detailed information about the connectivity and the chemical environment of the atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments could be used to study the fragmentation patterns, providing insights into the molecule's structure and stability.

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the conformation of the seven-membered diazepane ring.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the most stable conformations of the molecule and to simulate its NMR and vibrational spectra, aiding in the interpretation of experimental data.

Predicted analytical data for 6-Ethyl-1-methyl-1,4-diazepane is summarized in the following table:

| Analytical Technique | Predicted Data | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants for all protons. | Connectivity and stereochemical relationships. |

| ¹³C NMR | Chemical shifts for all carbon atoms. | Carbon skeleton and functional groups. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | Molecular weight and structural fragments. |

| XlogP | 0.8 | A measure of lipophilicity. |

| Predicted CCS | [M+H]⁺: 128.9 Ų; [M+Na]⁺: 132.4 Ų | Information about the molecule's shape and size in the gas phase. |

Elucidation of Unique Reactivity Patterns and Selectivity Control

The reactivity of the 1,4-diazepane ring is influenced by the nature and position of its substituents. Research into the reactivity of 6-Ethyl-1-methyl-1,4-diazepane should aim to understand how the ethyl and methyl groups affect the nucleophilicity and basicity of the nitrogen atoms.

N-Functionalization: Investigating the selective functionalization of the two nitrogen atoms.

Q & A

(Basic) What synthetic routes are effective for preparing 6-Ethyl-1-methyl-1,4-diazepane and its derivatives?

Methodological Answer:

The synthesis of 1,4-diazepane derivatives typically involves cyclization reactions. For example, 1,4-ditosyl-1,4-diazepane is synthesized by reacting N,N′-di(p-toluenesulfonyl)-ethane-1,2-diamine with 1,3-dibromopropane under controlled conditions. The reaction proceeds via nucleophilic substitution, forming the seven-membered diazepane ring. Single crystals suitable for X-ray diffraction are obtained through slow evaporation in a mixed solvent system (e.g., acetonitrile/DMF, 5:1 v/v) . Key considerations include optimizing reaction time, temperature, and solvent polarity to minimize side products. Post-synthesis purification via recrystallization ensures structural integrity for downstream applications.

(Basic) How can X-ray crystallography resolve molecular disorder in 1,4-diazepane derivatives like 6-Ethyl-1-methyl-1,4-diazepane?

Methodological Answer:

Disordered atoms in diazepane rings (e.g., C8 and C9 in 1,4-ditosyl-1,4-diazepane) are refined using occupancy ratio constraints (e.g., 0.466:0.534) and geometric restraints (e.g., N–C = 1.47 Å, C–C = 1.52 Å). Hydrogen atoms are modeled with riding positions (C–H = 0.95–0.99 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(C)). Refinement against F² data with weighted R-factors (wR) accounts for negative intensities, while anisotropic displacement parameters (ADPs) are applied to non-H atoms . Researchers should validate disorder models using residual density maps and compare bond lengths/angles with literature values (e.g., Romba et al., 2002) to ensure accuracy .

(Advanced) How does conformational analysis of N,N-disubstituted-1,4-diazepanes inform orexin receptor binding?

Methodological Answer:

Conformational flexibility of the diazepane ring influences receptor binding kinetics. For example, N,N-disubstituted-1,4-diazepanes (e.g., suvorexant derivatives) adopt chair-like conformations that optimize interactions with orexin receptor subpockets. Computational methods (e.g., molecular dynamics simulations) combined with X-ray data reveal that ethyl/methyl substituents at positions 1 and 6 enhance hydrophobic contacts with residues like Tyr³¹⁸ and Trp³²⁰. Experimental validation via radioligand displacement assays (e.g., using ³H-suvorexant) quantifies binding affinity (Kᵢ < 50 nM for high-potency antagonists). Researchers must correlate solution-phase NMR data (ring puckering) with crystallographic conformations to resolve dynamic binding mechanisms .

(Advanced) What strategies resolve contradictions in crystallographic data for 1,4-diazepane derivatives?

Methodological Answer:

Contradictions often arise from disordered atoms or non-isomorphism in crystal lattices. To address this:

- Apply distance and ADP constraints during refinement (e.g., SHELXL restraints for C8/C9 disorder) .

- Compare multiple datasets (e.g., low-temperature vs. room-temperature structures) to assess thermal motion effects.

- Use cross-validation tools like R-free to prevent overfitting. For example, residual density > 0.5 eÅ⁻³ near disordered sites may indicate unresolved solvent or alternative conformations .

- Validate hydrogen-bonding networks (e.g., C–H⋯O interactions in 1,4-ditosyl derivatives) against geometric tables (Table 1, ).

(Advanced) How do 1,4-diazepane derivatives like 1-benzyl-1,4-diazepane inhibit bacterial efflux pumps differently from traditional agents?

Methodological Answer:

1-Benzyl-1,4-diazepane (1-BD) disrupts resistance-nodulation-division (RND) efflux pumps in E. coli via a dual mechanism:

- Competitive inhibition : 1-BD binds the proximal binding pocket with higher affinity (IC₅₀ ~ 2 µM) than reference EPIs (e.g., PAβN).

- Conformational disruption : The diazepane ring induces torsional strain in the AcrB transmembrane domain, monitored via fluorescence quenching assays using ethidium bromide accumulation .

Researchers should employ comparative MIC assays (with/without 1-BD) and molecular docking (e.g., AutoDock Vina) to map binding sites and resistance mutations (e.g., F610A in AcrB).

(Basic) What analytical techniques are critical for characterizing 6-Ethyl-1-methyl-1,4-diazepane purity and stability?

Methodological Answer:

- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) and ESI+ ionization (m/z 157.1 [M+H]⁺).

- ¹H/¹³C NMR : Assign methyl (δ 1.2–1.4 ppm) and ethyl (δ 0.9–1.1 ppm) groups, with diazepane ring protons resonating at δ 2.5–3.5 ppm.

- TGA/DSC : Assess thermal stability (decomposition > 200°C) and hygroscopicity .

Cross-validate results with elemental analysis (C, H, N ± 0.4%) to confirm stoichiometry.

(Advanced) How can researchers design 1,4-diazepane derivatives to enhance blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

- Lipophilicity optimization : LogP values between 2–3 (calculated via ChemAxon) improve passive diffusion. Introduce halogen substituents (e.g., Cl, F) to balance solubility.

- P-glycoprotein evasion : Methyl/ethyl groups reduce P-gp recognition, validated via MDCK-MDR1 permeability assays (Papp > 10 × 10⁻⁶ cm/s).

- In silico modeling : Use QSAR models to predict BBB scores (e.g., ADMET Predictor™) and prioritize derivatives with polar surface area < 90 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.